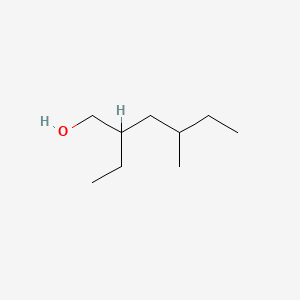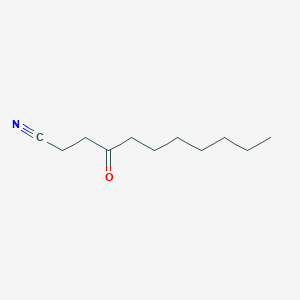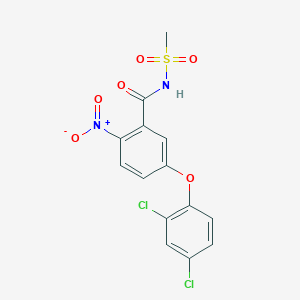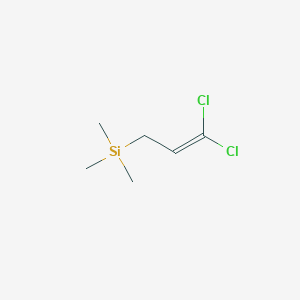![molecular formula C24H25NO2 B14460446 N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide CAS No. 70757-70-9](/img/structure/B14460446.png)
N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide is an organic compound with a complex structure that includes phenyl and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide typically involves multiple steps. One common method includes the reaction of 4-(2-phenylpropan-2-yl)phenol with phenyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-(2-phenylpropan-2-yl)aniline
- Phenylacetone
- Benzenamine derivatives
Uniqueness
N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
70757-70-9 |
|---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide |
InChI |
InChI=1S/C24H25NO2/c1-18(23(26)25-21-12-8-5-9-13-21)27-22-16-14-20(15-17-22)24(2,3)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,25,26) |
InChI Key |
DNDHBCVZWCKMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


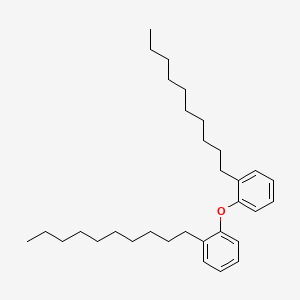
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
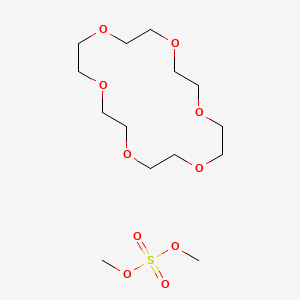
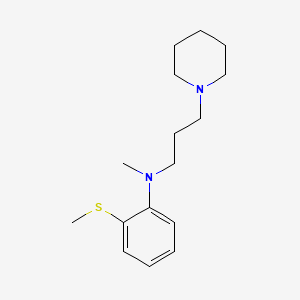

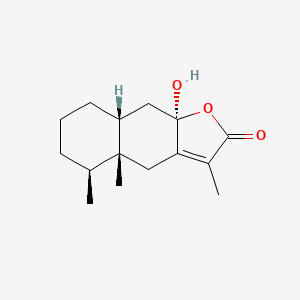
![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
